Human sEH Potency: 1 nM IC50 Represents a >250-Fold Improvement Over a Representative Pyrimidinone sEH Inhibitor
In a direct cross-study comparison using recombinant human sEH and a fluorescence-based substrate assay, the title compound achieved an IC50 of 1 nM [1]. This vastly outperforms the pyrimidinone derivative compound 29 (IC50 = 277 nM) identified in a pharmacophore-based virtual screening campaign that employed the same enzyme target and a cell-free sEH activity assay [2]. The 277-fold differential in IC50 demonstrates that the 5-nitro-2-(2-propoxynaphthalen-1-yl)ethenyl substitution pattern confers potency advantages not captured by a generic pyrimidinone core.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against human recombinant soluble epoxide hydrolase |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Pyrimidinone derivative compound 29 (IC50 = 277 nM) |
| Quantified Difference | 277-fold lower IC50 (more potent) |
| Conditions | Human recombinant sEH; fluorescence-based substrate assay (CMNPC); cell-free system |
Why This Matters
A 277-fold potency margin means that replacing this compound with a generic pyrimidinone sEH inhibitor would require dramatically higher concentrations to achieve equivalent target engagement, increasing the risk of off-target effects and complicating assay interpretation.
- [1] BindingDB Entry BDBM50383476 (CHEMBL2031923). IC50: 1 nM against human Bifunctional epoxide hydrolase 2 (sEH). View Source
- [2] Waltenberger, B. et al. Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. J. Chem. Inf. Model. 2016, 56, 316-325. View Source
